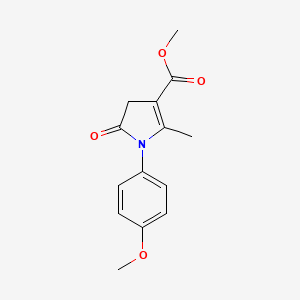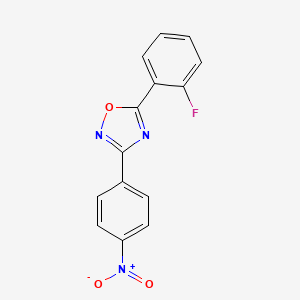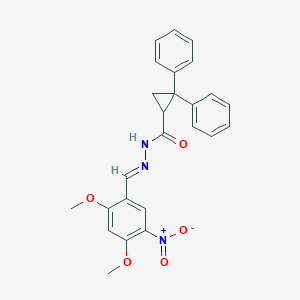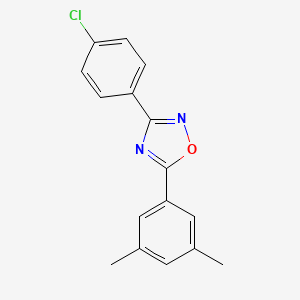![molecular formula C15H14ClN3O3 B5708526 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, also known as AG1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in 1996 by scientists at Pfizer and has since been widely used in scientific research to investigate the role of EGFR in various biological processes.
Mechanism of Action
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide selectively targets the ATP-binding site of the EGFR tyrosine kinase, preventing the autophosphorylation of the receptor and subsequent downstream signaling. This results in the inhibition of cell proliferation and survival, making 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide a potent anti-cancer agent.
Biochemical and Physiological Effects:
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. In addition, 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide has been used to study the role of EGFR in various biological processes, including wound healing and angiogenesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide is its selectivity for EGFR, which allows for the specific investigation of EGFR signaling pathways without affecting other receptor tyrosine kinases. However, one limitation of 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide is its relatively short half-life, which requires frequent dosing in in vivo experiments.
Future Directions
There are several potential future directions for the use of 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide in scientific research. One area of interest is the investigation of EGFR mutations and their role in cancer development and progression. Another potential direction is the development of new EGFR inhibitors based on the structure of 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide. Finally, 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide may also be used in combination with other anti-cancer agents to improve their efficacy and reduce toxicity.
Synthesis Methods
The synthesis of 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(dimethylamino)aniline to produce the intermediate 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
Scientific Research Applications
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide has been extensively used in scientific research to investigate the role of EGFR in various biological processes, including cell proliferation, differentiation, and survival. It has been shown to inhibit the activity of EGFR in a dose-dependent manner and has been used to study the downstream signaling pathways activated by EGFR.
properties
IUPAC Name |
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-18(2)12-6-4-11(5-7-12)17-15(20)10-3-8-13(16)14(9-10)19(21)22/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHFMYNYEBWPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5708454.png)


![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5708471.png)



![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)


![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)

![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)